[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl

Catalog No.
S815115
CAS No.
1352305-17-9
M.F
C10H17Cl3N2
M. Wt
271.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2h...

CAS Number

1352305-17-9

Product Name

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl

IUPAC Name

1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride

Molecular Formula

C10H17Cl3N2

Molecular Weight

271.6 g/mol

InChI

InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;;/h3-6,10H,7,12H2,1-2H3;2*1H

InChI Key

NKMBDPGSWXSJRB-UHFFFAOYSA-N

SMILES

CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl

Anticancer Drug Discovery

Scientific Field: Medicinal Chemistry

Summary: This compound is explored for its potential use in anticancer drug discovery, particularly for its role in the development of 2-aminothiazole derivatives known for their anticancer properties .

Methods: The compound is used to synthesize various 2-aminothiazole analogs, which are then tested for their inhibitory activity against a wide range of human cancerous cell lines.

Results: The analogs have shown potent and selective nanomolar inhibitory activity, indicating their potential as effective anticancer agents .

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl, also referred to as N,N-dimethyl-2-chloro-N-(2-phenethyl)ethane-1,2-diamine dihydrochloride, is a synthetic organic compound. Limited information is available regarding its origin and specific significance in scientific research. However, the presence of functional groups like amine and chloride suggests potential applications in medicinal chemistry or material science [].


Molecular Structure Analysis

The compound possesses a complex structure with several key features:

  • Central Carbon Chain: A two-carbon chain forms the backbone.
  • Chlorophenyl Group: A chlorine atom is attached to a benzene ring (phenyl group) on the second carbon, providing an aromatic moiety and a potential site for reactivity.
  • Amino Group: An amine group (NH2) is attached to the first carbon, introducing basicity and potential for hydrogen bonding [].
  • Dimethylamine Group: Two methyl groups (CH3) are linked to the first carbon via a nitrogen atom (N), creating a dimethylamine functionality. This can contribute to basicity and influence solubility.
  • Dihydrochloride Salt: Two hydrochloric acid (HCl) molecules are attached, forming a dihydrochloride salt. This increases water solubility and introduces positive charges on the molecule [].

Chemical Reactions Analysis

  • Acid-Base Reactions: The amine group can act as a base, reacting with acids as a proton acceptor.
  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, potentially displacing leaving groups in other molecules.
  • Quaternization Reactions: The dimethylamine group can undergo reactions with alkylating agents, attaching additional alkyl groups and altering its properties.

Physical And Chemical Properties Analysis

  • State: Likely a solid at room temperature due to the presence of ionic bonds with chloride.
  • Solubility: Expected to be highly soluble in water due to the dihydrochloride salt form.
  • Melting Point: Difficult to predict without experimental data.
  • Boiling Point: Decomposes upon heating due to the presence of the amine and chloride functionalities.

There is no current information available regarding a specific mechanism of action for this compound in biological systems.

  • Potential Skin and Eye Irritant: The amine group can irritate skin and eyes upon contact [].
  • Suspected Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract [].
  • Potential Corrosive: The chloride salt may exhibit corrosive properties in concentrated solutions.

Dates

Modify: 2023-08-16

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